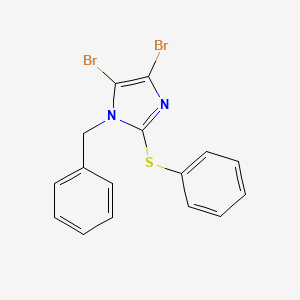![molecular formula C15H22ClNO B14084451 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine CAS No. 101650-46-8](/img/structure/B14084451.png)
1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound features a piperidine ring substituted with a 3-(3-chloropropoxy)phenylmethyl group, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, substitution, and functional group transformations. One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
For the specific synthesis of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, a possible route could involve the alkylation of piperidine with 3-(3-chloropropoxy)benzyl chloride under basic conditions. The reaction might proceed as follows:
Formation of 3-(3-chloropropoxy)benzyl chloride: This can be achieved by reacting 3-chloropropanol with benzyl chloride in the presence of a base.
Alkylation of Piperidine: The piperidine is then reacted with the 3-(3-chloropropoxy)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The hydrogenation of pyridine to piperidine is typically carried out in the presence of a catalyst such as molybdenum disulfide or nickel . The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Piperidine derivatives can undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidine N-oxide, while substitution reactions can produce a variety of N-substituted piperidine derivatives.
科学的研究の応用
Piperidine derivatives, including Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific structure and functional groups of the compound. For example, some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-(3-chloropropoxy)phenylmethyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
101650-46-8 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC名 |
1-[[3-(3-chloropropoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C15H22ClNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 |
InChIキー |
RQZFADOMHWNDFU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
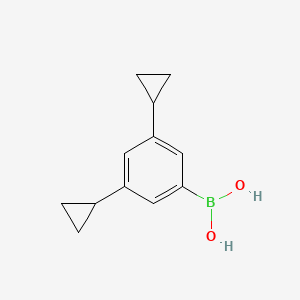

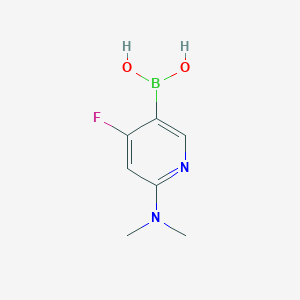
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
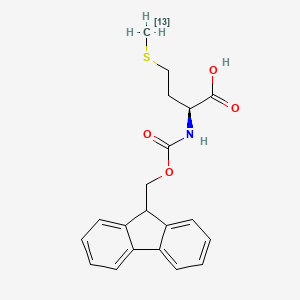
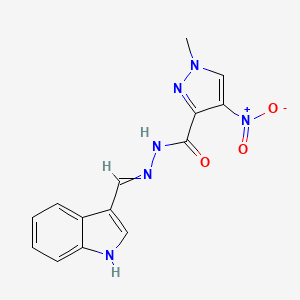
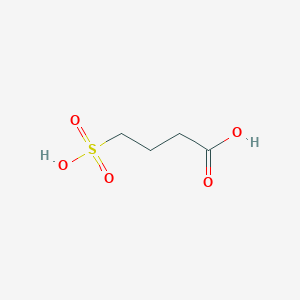
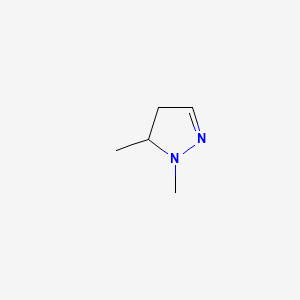
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
